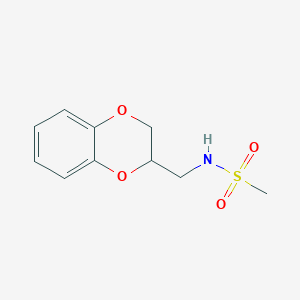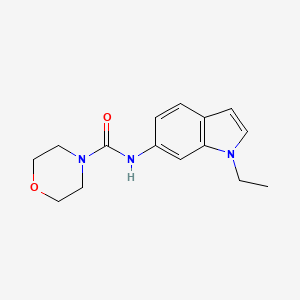
N-(1-ethylindol-6-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylindol-6-yl)morpholine-4-carboxamide, also known as EMIC, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. EMIC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for understanding the mechanisms of various biological processes.
作用機序
The exact mechanism of action of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been shown to have a high affinity for certain proteins and receptors, which may explain its potent effects on various biological systems.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage and death in various neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is its potent effects on various biological systems, making it a promising tool for studying the mechanisms of various diseases and disorders. However, one of the main limitations of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is its complex synthesis process, which makes it difficult to produce on a large scale. Additionally, N-(1-ethylindol-6-yl)morpholine-4-carboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully understood.
将来の方向性
There are many potential future directions for research on N-(1-ethylindol-6-yl)morpholine-4-carboxamide. One promising area of research is in the development of novel cancer therapies, using N-(1-ethylindol-6-yl)morpholine-4-carboxamide as a tool to target specific signaling pathways and enzymes that are involved in tumor growth and proliferation. Additionally, N-(1-ethylindol-6-yl)morpholine-4-carboxamide may have potential in treating various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N-(1-ethylindol-6-yl)morpholine-4-carboxamide in these areas.
合成法
N-(1-ethylindol-6-yl)morpholine-4-carboxamide is typically synthesized using a multistep process that involves the reaction of 1-ethylindole with morpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product. The synthesis of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is a complex process that requires a high degree of precision and expertise, making it a challenging compound to produce on a large scale.
科学的研究の応用
N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research for N-(1-ethylindol-6-yl)morpholine-4-carboxamide is in the field of cancer biology, where it has been shown to have potent anti-tumor effects. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has also been studied for its potential in treating various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-ethylindol-6-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-6-5-12-3-4-13(11-14(12)17)16-15(19)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWDXLWEAYXGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

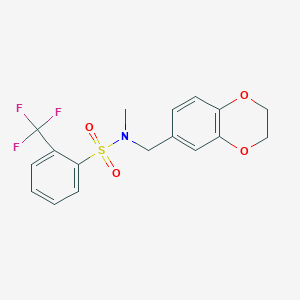
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
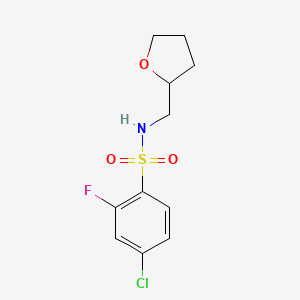


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)

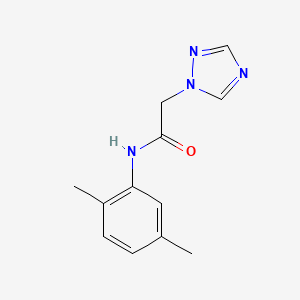
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
